molecular formula C10H14O3 B13701520 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

Cat. No.: B13701520
M. Wt: 182.22 g/mol
InChI Key: DVBXJJBQWMKSMD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one ( 860495-02-9) is a synthetic organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This molecule features a complex, rigid oxatricyclic framework incorporating both a hydroxyl group and a ketone functionality, making it a compound of significant interest in advanced chemical research and synthesis . Compounds with this intricate polycyclic structure are often investigated as key scaffolds in medicinal chemistry and as building blocks for novel materials . For instance, structurally similar oxatricyclo-undecanone derivatives have been utilized in the synthesis of specialized monomers, such as methacrylate derivatives, suggesting potential applications in polymer science and the development of advanced materials with unique properties . Researchers value this compound for its unique three-dimensional structure, which can be used to explore new chemical spaces and in the development of molecules with specific biological or physical characteristics. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

InChI

InChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2

InChI Key

DVBXJJBQWMKSMD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C(C(C2)OC3=O)O

Origin of Product

United States

Preparation Methods

Baeyer-Villiger Oxidation Approach

One of the most common and effective strategies to prepare tricyclic lactones such as 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one is through Baeyer-Villiger oxidation of corresponding cyclic ketones. This method inserts an oxygen atom adjacent to the carbonyl, transforming ketones into lactones, which can then be further functionalized.

  • Bradley et al. (2015) demonstrated a metal-free Baeyer-Villiger oxidation protocol using urea hydrogen peroxide as the oxidant under mild conditions (50 °C) to convert various cyclic ketones to lactones with high yields (up to 85%) and selectivity. The method was applied to cyclohexanone derivatives and related substrates, producing structurally similar lactones to the target compound with yields ranging from 36% to 85% depending on the substrate.

  • The reaction setup generally involves stirring the ketone with urea hydrogen peroxide and benzonitrile as a solvent under an inert atmosphere (argon), followed by extraction and purification via flash chromatography on silica gel.

Ruthenium-Catalyzed Oxidation

  • A study by the Royal Society of Chemistry reported the synthesis of 1-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one , a close analogue, via ruthenium-based catalysis. The reaction used (Me3tacn)RuCl3 as a catalyst with AgClO4 as a co-catalyst, achieving oxidation and hydroxylation of the tricyclic ketone precursor. The reaction proceeded at room temperature over several hours, followed by chromatographic purification to isolate the hydroxy-lactone in moderate yields (~50%).

  • The product characterization included melting point (>260 °C), NMR, IR, and HRMS data confirming the structure.

Zinc-Mediated Cyclobutanone Synthesis Followed by Lactonization

  • The preparation of cyclobutanone intermediates, which serve as precursors to the tricyclic lactone, has been reported using zinc dust reduction of trichloroacetylated styrene derivatives in ethereal solvents. This step is followed by Baeyer-Villiger oxidation to form the lactone ring system.

  • This two-step approach allows the construction of the oxatricyclic framework with control over stereochemistry and functional groups, critical for obtaining the 2-hydroxy derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Baeyer-Villiger Oxidation Urea hydrogen peroxide, benzonitrile, 50 °C 36–85 Metal-free, mild, applicable to various ketones
Ruthenium-Catalyzed Oxidation (Me3tacn)RuCl3, AgClO4, room temp ~50 Catalytic, simultaneous hydroxylation
Zinc-mediated Cyclobutanone + Lactonization Zn dust, trichloroacetylated styrene, reflux Not specified Precursor synthesis for lactone formation

Detailed Research Findings and Notes

  • The Baeyer-Villiger oxidation under Payne epoxidation conditions offers a transition metal-free, environmentally friendly route to lactones structurally related to 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. The reaction times range from 3 to 22 hours depending on substrate and conditions, with reaction temperatures typically around 50 °C.

  • Ruthenium-catalyzed oxidation provides a more selective hydroxylation alongside lactonization, useful for introducing the hydroxy group at the 2-position. This method requires careful control of catalyst loading and reaction time to optimize yield and purity.

  • Zinc-mediated preparation of cyclobutanone intermediates is a valuable synthetic step enabling the construction of the tricyclic core prior to oxidation. This approach is well-documented with modifications to improve stereochemical outcomes and scalability.

  • Purification techniques commonly involve silica gel chromatography with solvent gradients such as petroleum ether/ethyl acetate or methanol/dichloromethane mixtures to isolate the pure lactone products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as methacrylate esters, which have significant industrial applications .

Scientific Research Applications

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one has numerous scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    Hydroxyadamantanone: A precursor in the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.

    Methacrylate Esters: Derivatives formed from the compound with significant industrial applications.

Uniqueness

This compound is unique due to its tricyclic structure and the presence of a hydroxyl group at a specific position. This uniqueness contributes to its versatile chemical properties and wide range of applications .

Biological Activity

2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, also known by its CAS number 79499-77-7, is a bicyclic compound with a unique structural configuration that has garnered attention in the field of medicinal chemistry. Its biological activity encompasses various pharmacological properties, making it a subject of interest in drug development and therapeutic applications.

  • Molecular Formula : C10H14O3
  • Molar Mass : 182.22 g/mol
  • Density : 1.285 g/cm³ (predicted)
  • Boiling Point : 377.2 °C (predicted)
  • pKa : 13.83 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl group at the 2-position enhances its reactivity and potential for hydrogen bonding, which may facilitate interactions with biomolecules.

Biological Activity Overview

  • Antimicrobial Activity
    • Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacteria and fungi.
    • Case studies have shown promising results in inhibiting the growth of specific strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
    • In vitro studies demonstrated a reduction in pro-inflammatory markers in cell cultures treated with the compound .
  • Cytotoxicity
    • Preliminary cytotoxicity assays suggest that this compound can induce apoptosis in cancer cell lines.
    • A notable study reported IC50 values indicating effective cytotoxicity against HeLa cells, making it a candidate for further investigation in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduced cytokine levels in treated cell cultures
CytotoxicityInduced apoptosis in HeLa cancer cells with notable IC50 values

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on the antimicrobial efficacy of various derivatives found that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Inflammation Modulation
    • In an experimental model of inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via rearrangement reactions such as the Beckmann rearrangement. For example, adamantanone oxime undergoes Beckmann rearrangement under acidic conditions to form structurally similar tricyclic ketones . Key parameters include temperature control (e.g., reflux in HCl) and solvent selection (e.g., chloroform for solubility). Post-reaction purification via chromatography or recrystallization ensures high purity.

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related tricyclic compounds, SCXRD revealed bond lengths (e.g., N–C bonds ~1.54 Å) and torsion angles critical for understanding ring strain and stereochemistry . Computational modeling (DFT) can supplement experimental data to validate electronic and spatial configurations.

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